2-Methyl-2-phenylpent-4-enal
Description
Significance of Stereogenic α-Quaternary Carbon Centers in Synthetic Chemistry
A stereogenic α-quaternary carbon center is a carbon atom bonded to four different non-hydrogen substituents, creating a chiral center. The construction of these centers is a significant challenge in organic chemistry due to the steric hindrance involved in forming a new bond at an already crowded carbon atom. pnas.orgresearchgate.net However, their presence in a molecule imparts significant structural rigidity and complexity, often leading to potent biological activity. wisconsin.edu The creation of all-carbon quaternary stereocenters, in particular, is a contemporary focus of research, with many methods developed in the last decade to address this synthetic hurdle. researchgate.net
The conformational constraints imposed by a quaternary center can lock a molecule into a specific three-dimensional shape, which is crucial for its interaction with biological targets like enzymes and receptors. Consequently, molecules containing these centers are found in a wide array of natural products and pharmaceuticals. wisconsin.edusioc-journal.cn The development of catalytic, enantioselective methods to construct these centers has been a major achievement in organic synthesis, with palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) being a key reaction. wisconsin.edu
Strategic Importance of α-Substituted Aldehydes as Versatile Building Blocks
Aldehydes are among the most versatile functional groups in organic synthesis due to their reactivity towards a wide range of nucleophiles. When an aldehyde is substituted at the α-position, particularly with a quaternary carbon, it becomes a powerful building block for creating complex molecular architectures. mdpi.com These α-substituted aldehydes can be transformed into a variety of other functional groups, including alcohols, amines, carboxylic acids, and ketones, providing access to a diverse range of chemical space. organic-chemistry.org
The development of methods for the catalytic asymmetric α-functionalization of aldehydes has been a major area of research. mdpi.com These methods allow for the direct introduction of various substituents at the α-position with high enantioselectivity, providing efficient routes to chiral molecules. mdpi.comresearchgate.net
Role of Alkenyl Moieties in Reactive Functionalization and Cyclization Pathways
The presence of an alkenyl moiety, or a carbon-carbon double bond, within a molecule like 2-Methyl-2-phenylpent-4-enal introduces a site of unsaturation that is ripe for a variety of chemical transformations. Alkenes can participate in a wide range of reactions, including additions, oxidations, and cyclizations, making them incredibly useful handles for molecular elaboration. mdpi.com
Chelation-assisted C–H functionalization of alkenes has emerged as a powerful strategy for constructing multi-substituted alkenes in a regio- and stereoselective manner. mdpi.com Furthermore, the alkenyl group can act as a precursor for the formation of new rings within a molecule through various cyclization reactions. rsc.orgnih.gov For instance, the intramolecular hydroacylation of this compound, using a rhodium catalyst, leads to the formation of a cyclopentanone (B42830) ring. This type of transformation is highly valuable for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.
Historical Trajectory and Contemporary Relevance of Synthetic Methodologies for Structures Incorporating this compound's Core Features
The synthesis of molecules containing the core structural features of this compound has evolved significantly over time. Early methods often relied on stoichiometric reagents and harsh reaction conditions. However, the advent of modern catalytic methods has revolutionized the synthesis of these complex structures.
Key developments include:
Asymmetric Hydroformylation: This method allows for the direct conversion of alkenes to chiral aldehydes, providing a straightforward route to α-quaternary aldehydes. rsc.org
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): As mentioned earlier, this has become a cornerstone for the construction of all-carbon quaternary stereocenters. wisconsin.edu
Organocatalysis: The use of small organic molecules as catalysts has provided new avenues for the enantioselective α-functionalization of aldehydes. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts have been employed in three-component coupling reactions to synthesize chiral α-quaternary formimides, which can be readily converted to the corresponding aldehydes. organic-chemistry.org
These modern synthetic methodologies offer high levels of efficiency, selectivity, and functional group tolerance, making the synthesis of complex molecules like this compound and its analogs more accessible than ever before. unc.edursc.org The continued development of new catalytic systems remains an active area of research, driven by the demand for novel molecules with unique properties and functions. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
24401-39-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-2-phenylpent-4-enal |
InChI |
InChI=1S/C12H14O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI Key |
OORUKFHUHFCMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Reactivity and Transformation Chemistry of 2 Methyl 2 Phenylpent 4 Enal
Stereoselective Transformations at the Aldehyde Functional Group
The aldehyde group in 2-Methyl-2-phenylpent-4-enal is a hub of reactivity, susceptible to a range of transformations. Research has particularly emphasized stereochemical control in reactions at this site, leveraging the existing chiral center to influence the formation of new stereocenters.
Nucleophilic Additions with Stereochemical Control
While standard nucleophilic additions like those involving Grignard reagents are fundamental transformations for aldehydes, the literature on this compound specifically highlights transformations that proceed via imine or enamine intermediates. libretexts.org However, the aldehyde readily undergoes condensation with nitrogen-based nucleophiles.
A notable example is the reaction with hydroxylamine (B1172632) hydrochloride. In a basic ethanol/water solution, this compound is converted to its corresponding oxime, this compound oxime, in high yield (91%). This reaction proceeds through the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the C=N bond of the oxime.
Enamine-Mediated and Imine-Activated Reactions
The transformation of the aldehyde into a transient enamine or a stable imine derivative is a powerful strategy to modulate its reactivity and achieve high levels of stereocontrol.
Enamine-Mediated Catalysis: A significant advancement is the direct asymmetric α-allylation of 2-phenylpropanal (B145474) with allyl alcohols to produce chiral this compound. This reaction utilizes a dual catalytic system comprising a palladium complex and a chiral primary amine. The aldehyde is converted into a chiral enamine intermediate, which is then allylated. acs.org This methodology allows for the synthesis of various α-quaternary aldehydes with high yields and enantioselectivities. acs.org
Dynamic Kinetic Resolution via Enamine Intermediate: In the context of intramolecular hydroacylation, a primary amine co-catalyst is used to racemize the aldehyde's chiral center through the formation of an achiral enamine intermediate. This allows a subsequent chiral rhodium catalyst to selectively cyclize one enantiomer of the aldehyde from the racemic mixture, leading to a single cyclopentanone (B42830) stereoisomer with exceptional enantiomeric and diastereomeric purity. This process, termed a dynamic kinetic resolution (DKR), demonstrates the power of transient enamine formation in complex catalytic cycles.
Imine-Activated Reactions: The aldehyde can be converted to an oxime, which is then subjected to further transformations. For instance, this compound oxime can be reduced with lithium aluminium hydride (LiAlH₄) to yield the corresponding primary amine, 2-Methyl-2-phenylpent-4-en-1-amine. This two-step sequence provides a pathway from the aldehyde to a chiral primary amine, a valuable building block in synthesis.
Selective Oxidations and Reductions in Complex Molecular Architectures
The selective oxidation or reduction of the aldehyde in this compound is a fundamental transformation. While the literature on this specific molecule heavily focuses on its more complex cyclization and allylation reactions, standard selective reagents are applicable.
Selective Reduction: The aldehyde functional group can be selectively reduced to a primary alcohol in the presence of the alkene. Reagents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, converting aldehydes to primary alcohols without affecting non-conjugated carbon-carbon double bonds under standard conditions. masterorganicchemistry.com The application of the Luche reduction (NaBH₄, CeCl₃) is a known method for the chemoselective 1,2-reduction of α,β-unsaturated aldehydes and ketones, which further underscores the ability to selectively target the carbonyl group. masterorganicchemistry.com
Selective Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid using various reagents. Mild oxidants like those employed in Swern or Dess-Martin periodinane (DMP) oxidations are used to synthesize aldehydes from alcohols, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would convert the aldehyde to a carboxylic acid. harvard.edu The challenge in such an oxidation for this compound would be to avoid oxidation of the terminal alkene.
Reactions Involving the Terminal Alkene Moiety
The terminal alkene in this compound provides a second site for reactivity, enabling cyclization and functionalization reactions that are crucial for building molecular complexity.
Stereoselective Cycloaddition Reactions
The most prominent reaction involving the alkene moiety of this compound is not a traditional pericyclic cycloaddition, but a metal-catalyzed intramolecular hydroacylation. This transformation is a powerful method for constructing cyclopentanone rings with high stereocontrol.
Rhodium-Catalyzed Intramolecular Hydroacylation: It was discovered that rhodium catalysts could effect the intramolecular hydroacylation of this compound. This reaction involves the activation of the aldehydic C-H bond by a rhodium(I) center, followed by migratory insertion of the terminal alkene into the rhodium-hydride or rhodium-acyl bond, and subsequent reductive elimination to form a cyclopentanone. Early work with chiral rhodium catalysts like [Rh{(S,S)-chiraphos}₂]Cl achieved the formation of the corresponding cyclopentanone with moderate enantiomeric excess.
More advanced systems have been developed that utilize a dynamic kinetic resolution (DKR) strategy. By combining a chiral cationic rhodium catalyst with a primary amine co-catalyst, racemic 4-pentenals can be converted into α,γ-disubstituted cyclopentanones with nearly perfect diastereo- and enantioselectivity. For example, a gram-scale cyclization of an α-substituted pentenal using this DKR method yielded the corresponding cyclopentanone product with high yield (89%), excellent diastereomeric ratio (>20:1 dr), and outstanding enantiomeric excess (>99% ee).
Hydrofunctionalization and Heterofunctionalization Reactions with Regio- and Stereocontrol
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. The intramolecular hydroacylation discussed above is a premier example of this reaction class, specifically an intramolecular hydroformylation variant that results in a cyclic ketone.
Hydroboration-Oxidation: While not specifically documented for this compound, hydroboration-oxidation is a classic hydrofunctionalization reaction that would be expected to react selectively at the terminal alkene. vaia.com This two-step process typically adds a borane (B79455) regioselectively to the less substituted carbon of the alkene (anti-Markovnikov addition). Subsequent oxidation replaces the boron with a hydroxyl group. vaia.com Applying this to this compound would be predicted to yield 2-Methyl-2-phenyl-5-hydroxypentan-1-al, adding another layer of functionality to the molecule. The stereochemical outcome would be influenced by the existing stereocenter.
The reactivity of this compound is rich and has been instrumental in the development of sophisticated catalytic methods. The interplay between its aldehyde and alkene functional groups allows for the creation of complex molecular architectures with a high degree of stereochemical precision, cementing its role as a valuable substrate in synthetic organic chemistry.
Olefin Metathesis and Its Applications in Macrocyclization
Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds, with ring-closing metathesis (RCM) being particularly effective for the synthesis of macrocycles. For a molecule like this compound to undergo RCM, it must first be converted into a diene. This can be achieved through various synthetic manipulations that introduce a second terminal alkene into the structure.
For instance, the aldehyde functionality could be subjected to a Wittig-type olefination or an allylation reaction to install the second requisite olefin. Once derivatized into a suitable diene, the substrate can undergo RCM using well-defined ruthenium or molybdenum catalysts. The reaction is typically driven forward by the release of a volatile small molecule, such as ethylene. While direct RCM applications on this compound are not documented, the strategy is widely applied to similar structures in the synthesis of complex macrocyclic compounds.
Intramolecular and Cascade Reactions
The multiple functionalities within this compound make it an ideal candidate for intramolecular and cascade reactions, where multiple bonds are formed in a single operation.
Intramolecular Hydroacylation for Annulation Reactions
A significant transformation of this compound is its rhodium-catalyzed intramolecular hydroacylation to form a five-membered ring. This reaction represents an atom-economical annulation process involving C-H bond activation and subsequent C-C bond formation. researchgate.net The process was first observed serendipitously by James and Young in 1983 during attempts to perform an enantioselective decarbonylation. researchgate.netepfl.ch
Using a chiral rhodium catalyst, such as [Rh{(S,S)-chiraphos}₂]Cl, racemic this compound is converted into the enantioenriched cyclopentanone, 2-methyl-2-phenylcyclopentanone. epfl.ch This cyclization demonstrates the potential for creating cyclic structures with a quaternary stereocenter from an acyclic precursor. lookchem.com
| Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| [Rh{(S,S)-chiraphos}₂]Cl | Neat, 160°C | 2-methyl-2-phenylcyclopentanone | 40-50% | 52% | epfl.ch |
| [Rh{(S,S)-chiraphos}₂]Cl | Benzonitrile, 150°C | 2-methyl-2-phenylcyclopentanone | 17% | Higher enantiocontrol | |
| Rh(chiraphos)(solvent)₂⁺ | - | 2-methyl-2-phenylcyclopentanone | - | Lower ee | lookchem.com |
Domino and Tandem Processes Utilizing Multiple Functionalities
Domino or tandem reactions offer an efficient pathway to increase molecular complexity from simple starting materials. The inherent functionalities of this compound allow it to be a substrate in such processes. For example, tandem protocols involving a Heck reaction have been developed for the synthesis of α,β-unsaturated aldehydes from allylic precursors. rsc.orgrsc.org Other tandem reactions involving α-allyl aldehydes include 1,4-addition-aldol reactions and aldol (B89426) condensation/allylation sequences, demonstrating the versatility of this class of compounds in multi-step, one-pot syntheses. organic-chemistry.org
The intramolecular hydroacylation of this compound is itself a domino process, initiated by the oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the olefin and reductive elimination to form the cyclopentanone product. This sequence efficiently constructs a new ring and a stereocenter in a single catalytic cycle.
Dynamic Stereochemical Processes
The chiral nature of this compound has made it a foundational model for studying dynamic stereochemical transformations, including kinetic resolution and chirality transfer.
Dynamic Kinetic Resolution Strategies for α-Chiral Aldehydes
The enantioselective intramolecular hydroacylation of racemic this compound was the first example of a kinetic resolution of an α-chiral aldehyde. researchgate.net In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst, leading to an enantioenriched product and leaving behind the unreacted, also enantioenriched, starting material. lookchem.com In the case of this compound, treatment with [Rh(S,S-chiraphos)₂]Cl yields (-)-(S)-2-methyl-2-phenylcyclopentanone with up to 69% ee, while the unreacted aldehyde is recovered as the enriched (+)-(R) enantiomer. lookchem.com
This pioneering work laid the groundwork for the development of more advanced dynamic kinetic resolution (DKR) processes. researchgate.net In a DKR, the slower-reacting enantiomer of the starting material is racemized in situ. numberanalytics.com This is often achieved using a dual-catalyst system. For α-chiral aldehydes, a primary amine catalyst can be used to racemize the aldehyde via enamine formation and hydrolysis, while a chiral rhodium catalyst simultaneously promotes the enantioselective hydroacylation. researchgate.net This dual-catalytic approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. numberanalytics.com
Chirality Transfer and Amplification in Multi-Step Sequences
Chirality transfer refers to the process where the stereochemical information from a chiral entity, such as a catalyst or a substrate, is passed on to the product of a reaction. In the rhodium-catalyzed hydroacylation of this compound, the chirality of the diphosphine ligand on the rhodium catalyst is directly transferred to the resulting 2-methyl-2-phenylcyclopentanone, dictating its absolute configuration. epfl.ch
This principle is fundamental to asymmetric catalysis. nih.gov The enantioenriched products obtained from the kinetic resolution of this compound, namely the chiral cyclopentanone and the remaining chiral aldehyde, can serve as valuable building blocks in multi-step syntheses. By using these enantioenriched intermediates in subsequent transformations, the initial chirality can be transferred and preserved in more complex molecular architectures, a key strategy in the total synthesis of natural products and pharmaceuticals.
Mechanistic Investigations and Computational Studies of 2 Methyl 2 Phenylpent 4 Enal Transformations
Elucidation of Reaction Mechanisms in Asymmetric Catalysis
The asymmetric transformation of 2-Methyl-2-phenylpent-4-enal, particularly its intramolecular hydroacylation to form a chiral cyclopentanone (B42830), has been a subject of detailed mechanistic studies. These studies aim to unravel the complex series of steps involved in the catalytic cycle and to understand how chiral catalysts control the stereochemical outcome of the reaction.
Transition State Analysis and Energy Profiles
The rhodium-catalyzed intramolecular hydroacylation of unsaturated aldehydes like this compound is a key reaction that has been investigated through computational studies to map out the reaction pathway. rsc.orgacs.org These studies, often employing Density Functional Theory (DFT), help in visualizing the structures of transition states and calculating their relative energies, thereby providing a comprehensive energy profile of the reaction.
A general mechanism for the Rh(I)-catalyzed hydroacylation involves several key steps: oxidative addition of the aldehyde C-H bond to the Rh(I) center to form an acylrhodium(III) hydride intermediate, followed by migratory insertion of the alkene into the Rh-H or Rh-C bond, and finally, reductive elimination to yield the cyclic product and regenerate the Rh(I) catalyst. rsc.orgescholarship.org
Computational studies on related systems, such as the Rh(I)-catalyzed cyclization of dienyl aldehydes, have shown that the stability and reactivity of the resulting five-membered metallacycle intermediates are crucial in determining the reaction's chemoselectivity. rsc.org For instance, the transition state for the C-C reductive elimination from the rhodacycle intermediate is a key point in the energy profile. rsc.org In some cases, alternative pathways like β-hydride elimination can compete, leading to different products. rsc.org The relative energy barriers of these competing pathways, as calculated by DFT, determine the major product of the reaction.
For the intramolecular hydroacylation of this compound, the formation of the cyclopentanone product involves the formation of a five-membered ring. The energy profile of this process would detail the energetics of the oxidative addition, migratory insertion, and reductive elimination steps. The stereoselectivity of the reaction is determined by the energy difference between the transition states leading to the different stereoisomers of the product.
| Transition State | Description | Relative Energy (kcal/mol) | Key Structural Features |
| TSoxidative_addition | Oxidative addition of the C-H bond of the aldehyde to the Rh(I) center. | Varies depending on the ligand. | Elongated C-H bond interacting with the Rh center. |
| TSmigratory_insertion | Insertion of the alkene into the Rh-H bond. | Typically the rate-determining step in similar systems. | Formation of a new C-C bond and a five-membered rhodacycle. |
| TSreductive_elimination | Reductive elimination from the rhodacycle to form the cyclopentanone. | Lower in energy than migratory insertion in some related systems. | Formation of the final C-C bond of the cyclopentanone ring. |
Note: The relative energy values are illustrative and depend on the specific catalyst system and computational method used.
Kinetic and Spectroscopic Studies of Catalytic Cycles (e.g., KIE, in situ NMR)
Experimental studies, including kinetic analyses and spectroscopic monitoring of the reaction, provide crucial data to support or refute proposed mechanisms. Techniques like Kinetic Isotope Effect (KIE) studies and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.
Kinetic Isotope Effect (KIE): The KIE is determined by comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing a hydrogen atom with deuterium). In the context of the hydroacylation of this compound, a primary KIE (kH/kD > 1) for the aldehyde C-H bond would indicate that the cleavage of this bond is involved in the rate-determining step of the reaction. Indeed, studies on related rhodium-catalyzed hydroacylation and decarbonylation reactions have shown significant KIEs, supporting the oxidative addition of the C-H bond as a key step. escholarship.orgcapes.gov.brnih.govresearchgate.net For instance, a KIE of 1.73 was observed for the decarbonylation of benzaldehyde (B42025), suggesting that a process involving the aldehydic C-H bond is rate-limiting. researchgate.net
In situ NMR Spectroscopy: This technique allows for the direct observation of catalyst species and intermediates present in the reaction mixture under catalytic conditions. nih.gov For rhodium-catalyzed reactions, ³¹P NMR is particularly useful for studying the coordination environment of phosphine (B1218219) ligands to the metal center. mdpi.com In-situ NMR studies can help identify the resting state of the catalyst and observe the formation and consumption of key intermediates, providing direct evidence for the proposed catalytic cycle. nih.govscholaris.ca For example, in a related Rh-catalyzed hydroacylation, in-situ NMR experiments helped to propose a detailed mechanism where the resting state of the catalyst is a monomeric complex with two molecules of the substrate coordinated to the rhodium center. scholaris.ca
Deuterium (B1214612) Labeling Studies: These studies involve the use of deuterated substrates to trace the path of atoms throughout the reaction. In the context of hydroacylation, deuterium labeling can provide insights into the reversibility of certain steps and the mechanism of isomerization processes that may compete with the desired cyclization. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the mechanistic investigation of reactions involving this compound. These computational methods allow for the prediction of reactivity, selectivity, and the influence of various factors on the reaction outcome.
Density Functional Theory (DFT) for Reactivity and Selectivity Prediction
DFT calculations are widely used to model the electronic structure of molecules and to calculate the geometries and energies of reactants, products, intermediates, and transition states. rsc.orgchinesechemsoc.org This information is invaluable for understanding the factors that control the reactivity and selectivity of a reaction.
In the context of the asymmetric hydroacylation of this compound, DFT can be used to:
Predict the most favorable reaction pathway: By comparing the energy barriers of different possible mechanisms, DFT can predict which pathway is most likely to occur. rsc.org
Explain the origin of stereoselectivity: By calculating the energies of the transition states leading to the different stereoisomers of the product, DFT can explain why a particular enantiomer or diastereomer is formed preferentially. capes.gov.br A model for enantioinduction can be proposed based on the calculated transition-state geometry. capes.gov.br
Design new catalysts: By understanding the factors that control reactivity and selectivity, DFT can be used to design new catalysts with improved performance.
For example, in the Rh(I)-catalyzed cyclization of dienyl aldehydes, DFT calculations have shown that the stability of the metallacycle intermediates plays a key role in determining the chemoselectivity between the formation of cyclobutanones and cyclopentanones. rsc.org The calculations revealed that for Rh(I) catalysts, endocyclic β-hydride elimination and subsequent migratory insertion are more favorable, leading to the formation of cyclopentanones. rsc.org Such insights are directly applicable to understanding the transformations of this compound.
| Computational Method | Application in Studying this compound Transformations | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and stereoselectivity. | Provides energy profiles, transition state structures, and models for enantioinduction. rsc.orgcapes.gov.br |
| Time-Dependent DFT (TD-DFT) | Study of electronically excited states and photochemical reactions. | Relevant for understanding potential light-induced transformations. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Can quantify the strength of interactions that control stereoselectivity. |
Analysis of Non-Covalent Interactions in Stereochemical Control
In asymmetric catalysis, the stereochemical outcome is often dictated by subtle non-covalent interactions (NCIs) between the chiral catalyst and the substrate in the transition state. academie-sciences.frthieme-connect.comcam.ac.uk These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, can lead to a significant energy difference between the diastereomeric transition states, resulting in high enantioselectivity.
The analysis of NCIs is therefore crucial for understanding the origin of stereocontrol in the transformations of this compound. Computational methods like DFT can be used to identify and quantify these interactions. For instance, in the Rh-catalyzed hydroformylation, long-range NCIs between the ligand and the substrate have been shown to play a key role in controlling regioselectivity. researchgate.net In another study, C-H···π interactions and hydrogen bonding were found to influence the stability of transition states. rsc.org
For the asymmetric hydroacylation of this compound, the phenyl group of the substrate and the chiral ligands on the rhodium catalyst can engage in various NCIs. The specific nature and strength of these interactions in the transition state leading to the major enantiomer of the product can be elucidated through computational analysis, providing a rational basis for the observed stereoselectivity.
Stereochemical Models and Origin of Enantioselectivity
The control of stereochemistry in chemical transformations is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. For transformations involving this compound and related α-branched aldehydes, understanding the origin of enantioselectivity is crucial for developing efficient and highly selective catalytic systems. This understanding is built upon detailed mechanistic investigations, the development of sophisticated stereochemical models, and the application of computational studies to elucidate the operative transition states.
Rational Design of Chiral Catalysts and Auxiliaries
The rational design of catalysts and chiral auxiliaries is pivotal for achieving high levels of stereocontrol. This approach involves the strategic selection and modification of catalyst components to create a well-defined chiral environment that preferentially generates one enantiomer of the product over the other. In the context of this compound, this is evident in both its synthesis via asymmetric allylation and its subsequent enantioselective transformations.
A prominent strategy for the synthesis of this compound involves the direct asymmetric α-allylation of 2-phenylpropanal (B145474), employing a dual catalytic system composed of a palladium complex and a chiral amine, often enhanced by a phosphoric acid co-catalyst. acs.orgresearchgate.net In this system, the chiral amine condenses with the aldehyde to form a chiral enamine intermediate. The palladium catalyst activates the allylic alcohol, and the phosphoric acid acts as a crucial counterion, influencing the organization of the transition state and enhancing enantioselectivity. acs.orgresearchgate.net The choice of both the chiral amine and the achiral phosphoric acid is critical, as their interaction creates a highly ordered chiral environment that dictates the facial selectivity of the allylation. researchgate.net By systematically varying the amine and the acid, the catalytic system can be optimized for high yield and enantiomeric excess (ee). acs.org For instance, using a specific combination of a chiral amine ((R,R)-A2) and an achiral phosphoric acid (P5) with Pd(PPh₃)₄ resulted in the formation of (R)-2-methyl-2-phenylpent-4-enal in 93% yield and 94% ee. acs.org Simply switching to the opposite enantiomer of the amine ((S,S)-A2) provides access to the (S)-product with the same high level of selectivity. acs.org
The following table summarizes the optimization of the catalyst system for the asymmetric allylation of 2-phenylpropanal with allyl alcohol, demonstrating the impact of different chiral amines and phosphoric acids on the reaction's outcome.
| Entry | Chiral Amine | Phosphoric Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | (R,R)-A1 | P5 | 92 | 88 |
| 2 | (R,R)-A2 | P5 | 93 | 94 |
| 3 | (S,S)-A2 | P5 | 94 | 94 |
| 4 | (R,R)-A3 | P5 | 88 | 90 |
| 5 | (R,R)-A2 | P1 | 85 | 85 |
| 6 | (R,R)-A2 | P3 | 90 | 91 |
Data sourced from Ebner, C. et al. (2020). acs.org The reactions were performed using 2-phenylpropanal and allyl alcohol with a Pd(PPh₃)₄ catalyst.
For transformations of this compound itself, rhodium-catalyzed intramolecular hydroacylation to form a chiral cyclopentanone is a key reaction. The first example of this transformation was discovered fortuitously by James and Young in 1983, who used a rhodium complex with the chiral diphosphine ligand (S,S)-chiraphos, achieving up to 52% ee. scispace.comepfl.ch Later studies in dynamic kinetic resolution (DKR) of similar aldehydes employed a dual-catalyst system where a primary amine racemizes the starting aldehyde and a chiral rhodium catalyst performs the enantioselective cyclization. escholarship.org The rational design aspect is highlighted by the screening of different chiral phosphine ligands, such as JoSPOphos, which proved superior for bulkier substrates, restoring high reactivity and stereoselectivity. escholarship.org The design of such catalysts often draws from readily available chiral pools, including natural products like menthol (B31143) and borneol, or established synthetic scaffolds like BINOL, to construct new chiral ligands and catalysts. mdpi.com
Predictive Models for Enantio- and Diastereoselectivity
Predictive models for stereoselectivity are derived from a deep understanding of the reaction mechanism and the geometry of the key transition states. For the dual Pd/enamine-catalyzed synthesis of this compound, the origin of enantioselectivity is explained by a model where the chiral enamine and the π-allylpalladium complex are brought together by the phosphate (B84403) counterion. acs.orgresearchgate.net This creates a highly organized, diastereomeric transition state. The steric environment created by the chiral amine directs the allyl group to one face of the enamine, leading to the observed high enantioselectivity. The difference in energy between the two competing diastereomeric transition states is maximized by the optimal combination of amine and counterion, which results in a higher ee. researchgate.net
In the case of the dynamic kinetic resolution (DKR) of α-chiral aldehydes via rhodium-catalyzed hydroacylation, the predictive model is based on two interconnected catalytic cycles. escholarship.org First, a primary amine catalyst rapidly racemizes the starting aldehyde through the formation of an achiral enamine intermediate. Concurrently, a chiral cationic rhodium catalyst selectively intercepts one enantiomer of the aldehyde for the hydroacylation reaction. escholarship.org The mechanism proceeds through the oxidative addition of the aldehyde's C-H bond to the rhodium center, forming a rhodium-acyl-hydride intermediate. Subsequent migratory insertion into the tethered olefin creates a metallacycle, and reductive elimination furnishes the final enantioenriched cyclopentanone product. escholarship.org The enantioselectivity is determined at the turnover-limiting step, while the diastereoselectivity is set during the migratory insertion and reductive elimination steps.
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for refining these predictive models. mdpi.com By calculating the energies of various possible transition states, researchers can support proposed mechanisms and predict which stereochemical outcome is more likely. For example, in related cyclization reactions, DFT calculations have been used to analyze the energy profile of the reaction, confirming that the proposed pathway through a specific cyclic intermediate is energetically feasible. mdpi.com
The effectiveness of the DKR approach is demonstrated by its application to various α-substituted pentenals, yielding α,γ-disubstituted cyclopentanones with high diastereo- and enantioselectivity.
| Entry (Product) | α-Substituent (R) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 1 (2a) | Phenyl | 89 | >20:1 | >99 |
| 2 (2b) | 4-MeO-Ph | 94 | >20:1 | >99 |
| 3 (2c) | 4-CF₃-Ph | 78 | >20:1 | 99 |
| 4 (2d) | 2-Naphthyl | 84 | >20:1 | >99 |
| 5 (2e) | Cyclohexyl | 82 | 11:1 | 98 |
| 6 (2f) | n-Butyl | 52 | 12:1 | 96 |
Data sourced from Chen, M. et al. (2019). escholarship.org The reaction involves the dynamic kinetic resolution of various α-substituted 4-pentenals via intramolecular hydroacylation.
These models, supported by experimental data and computational analysis, provide a powerful framework for predicting the stereochemical outcome of reactions and for the future design of even more efficient and selective catalysts for transformations involving complex molecules like this compound.
Applications As a Chiral Building Block and Advanced Synthetic Intermediate
Development and Demonstration of Novel Synthetic Methodologies
Substrate for Exploring New Catalytic Reactions
The unique structural features of 2-Methyl-2-phenylpent-4-enal have made it a key substrate for the discovery and optimization of novel catalytic transformations. Its utility is particularly evident in the development of enantioselective carbon-carbon bond-forming reactions.
A significant early observation was its use in an intramolecular hydroacylation reaction. In 1983, it was reported that using a rhodium catalyst, specifically [Rh{(S,S)-chiraphos}₂]Cl, could induce the cyclization of this compound to form a cyclopentanone (B42830) derivative with up to 52% enantiomeric excess (ee). This finding was foundational in the field of enantioselective C–H bond activation. Subsequent studies explored this transformation further, demonstrating that reaction conditions could be tuned to influence yield and enantioselectivity. lookchem.com
More recently, this compound and its parent aldehyde, 2-phenylpropanal (B145474), have been instrumental in the development of counterion-enhanced Pd/enamine dual catalysis. nih.govacs.org This methodology enables the direct asymmetric α-allylation of aldehydes with allylic alcohols, a challenging transformation. In these systems, a chiral amine and a phosphoric acid co-catalyst work in concert with a palladium complex to generate α-quaternary aldehydes in high yields and excellent enantioselectivities. nih.gov The reaction accommodates a variety of substituents on the phenyl ring, showcasing the robustness of the method. nih.govacs.org
The table below summarizes the results from the asymmetric α-allylation of various α-aryl-substituted propanals to form analogues of this compound, demonstrating its role as a model substrate in developing this catalytic method. nih.govacs.org
| Product Name | Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R)-2-Methyl-2-phenylpent-4-enal | Phenyl | 93 | 94 |
| (S)-2-Methyl-2-phenylpent-4-enal | Phenyl | 94 | 94 |
| (R)-2-(3-Methylphenyl)-2-methylpent-4-enal | 3-Methylphenyl | 92 | 90 |
| (R)-2-(4-Methylphenyl)-2-methylpent-4-enal | 4-Methylphenyl | 90 | >99 |
| (R)-2-(3-Chlorophenyl)-2-methylpent-4-enal | 3-Chlorophenyl | 93 | 91 |
| (R)-2-(4-Chlorophenyl)-2-methylpent-4-enal | 4-Chlorophenyl | 90 | 95 |
| (R)-2-Methyl-2-(4-methoxyphenyl)pent-4-enal | 4-Methoxyphenyl | 89 | 93 |
Furthermore, the compound has been synthesized in the context of developing enantioselective organocatalytic formal allylation reactions. rsc.orgresearchgate.net One approach involved a Julia-Kocienski olefination to produce the target aldehyde, showcasing its role as a product in the exploration of new synthetic strategies. rsc.org
Probes for Mechanistic Studies in Organic Chemistry
Beyond its role as a substrate for developing new reactions, this compound is a valuable probe for elucidating reaction mechanisms. Its reactivity and the nature of the products and by-products formed provide crucial insights into complex catalytic cycles.
In the rhodium-catalyzed intramolecular hydroacylation, the formation of decarbonylation by-products, such as (E)- and (Z)-2-phenylpent-2-ene, offers a window into the mechanistic pathways of the catalyst. lookchem.com The observation of these side products helps to map out the steps involved in C-H activation and the competing decarbonylation pathway that can occur with rhodium(I) catalysts. lookchem.com
The synthesis of this compound itself serves as a platform for mechanistic investigation. For instance, its formation from 2-phenylpropanal and an allyl source, like allyl acetate, is thought to proceed through a nucleophilic addition followed by a β-elimination. Studying the kinetics of this reaction and trapping intermediates can validate the proposed mechanism and clarify the influence of catalysts, solvents, and temperature on reaction efficiency.
The compound is also used as a starting material to create more complex structures, and the pathways to these products offer mechanistic information. For example, its conversion to this compound oxime is a key step in the synthesis of secondary 3-chloropiperidines. unipd.it The study of this multi-step synthesis provides insights into the reactivity of the aldehyde and the subsequent transformations of the oxime intermediate. unipd.it
Advanced Analytical Methodologies for Structural and Stereochemical Assignment in Reaction Studies
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, VCD)
Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cn These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with positive and negative bands, is a unique fingerprint of a molecule's absolute stereochemistry.
The modern approach to assigning absolute configuration involves a synergistic interplay between experimental measurement and quantum mechanical computation. hebmu.edu.cnnih.gov The process begins with the experimental measurement of the ECD or VCD spectrum of an enantiomerically enriched sample of 2-Methyl-2-phenylpent-4-enal. Concurrently, computational methods, typically Density Functional Theory (DFT), are used to predict the theoretical spectra for a chosen enantiomer (e.g., the (R)-enantiomer). This involves:
A thorough conformational search to identify all low-energy conformers of the molecule.
Geometry optimization and frequency calculation for each conformer.
Calculation of the ECD or VCD spectrum for each conformer.
Boltzmann-averaging of the individual spectra based on the relative free energies of the conformers to generate the final theoretical spectrum.
The absolute configuration is then assigned by comparing the experimentally measured spectrum with the computationally predicted spectrum. An excellent match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer allows for the unambiguous assignment of the (R)-configuration to the sample. VCD is particularly advantageous due to its high sensitivity to the conformational flexibility of a molecule. hebmu.edu.cnresearchgate.net For molecules that are difficult to crystallize, chiroptical methods serve as an indispensable alternative to X-ray crystallography. In some cases, derivatization to a more rigid structure can simplify the conformational landscape and lead to a more straightforward spectral interpretation. nih.gov
| Parameter | Description | Example Data for Hypothetical (R)-2-Methyl-2-phenylpent-4-enal Analysis |
| Technique | Vibrational Circular Dichroism (VCD) | VCD spectrum measured in CDCl₃ solution. |
| Experimental Spectrum | Measured differential absorbance (ΔA) vs. wavenumber (cm⁻¹). | Strong positive Cotton effect observed at ~1730 cm⁻¹ (C=O stretch), negative couplet in the 1100-1200 cm⁻¹ region. |
| Computational Method | DFT (B3LYP/6-31G*) | Conformational search performed, followed by spectral calculation for the (R)-enantiomer. |
| Calculated Spectrum | Predicted differential absorbance (Δε) vs. wavenumber (cm⁻¹). | Calculated spectrum for (R)-isomer shows a positive band at 1732 cm⁻¹ and a negative couplet matching the experimental one. |
| Conclusion | Comparison of experimental and calculated spectra. | Excellent agreement confirms the absolute configuration of the analyzed sample as (R). |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Mixtures and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure and connectivity. While standard 1D NMR (¹H and ¹³C) is used for initial characterization, advanced NMR techniques are essential for probing complex reaction mixtures and understanding reaction mechanisms involving this compound. nih.gov
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals of this compound and its reaction products, especially in complex mixtures where signal overlap is common.
COSY (Correlation Spectroscopy) reveals scalar couplings between protons, establishing connectivity through bonds (e.g., confirming the -CH₂-CH=CH₂ fragment).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for identifying the quaternary carbon (C2) and its connection to the methyl group, the phenyl ring, the allyl group, and the carbonyl carbon.
Dynamic NMR (DNMR) is employed to study processes that occur on the NMR timescale, such as conformational changes or the exchange between chemical species. rsc.org For this compound, variable-temperature (VT) NMR experiments could be used to study the rotational barrier of the phenyl group or the conformational dynamics of the pentenal chain. In reaction monitoring, DNMR can provide kinetic and thermodynamic data on the formation of short-lived intermediates. rsc.org For example, in a catalyzed cyclization reaction, exchange spectroscopy (EXSY) could identify the chemical exchange between the free aldehyde and a catalyst-bound intermediate.
| 2D NMR Experiment | Expected Key Correlations for this compound |
| COSY | - Correlation between H4 protons (allyl CH₂) and H5 proton (vinyl CH). - Correlation between H5 proton and H6 protons (terminal vinyl CH₂). |
| HSQC | - Correlation of C1 (aldehyde) with H1. - Correlation of C3 (methyl) with H3. - Correlation of C4, C5, C6 with their respective attached protons. |
| HMBC | - Correlation from H3 (methyl protons) to C1 (carbonyl), C2 (quaternary), and C4 (allyl CH₂). - Correlation from phenyl protons to C2. - Correlation from H1 (aldehyde proton) to C2. |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net Since the diffusion coefficient is related to the size and shape of a molecule, DOSY can provide a "virtual separation" of components in a reaction mixture without physical chromatography. magritek.com
In the context of reactions involving this compound, DOSY is an invaluable tool for in-situ reaction monitoring. rsc.org For instance, in an intramolecular hydroacylation reaction where this compound is converted to 2-methyl-2-phenylcyclopentanone, a DOSY experiment would show distinct diffusion coefficients for the starting material, any catalyst-substrate adducts, and the final product. researchgate.net This allows for the simultaneous tracking of reactant consumption and product formation from a single, complex NMR spectrum. The data is typically presented as a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.
| Compound | Hypothetical Molecular Weight ( g/mol ) | Expected Relative Diffusion Coefficient (D) | Rationale |
| This compound | 174.24 | D₁ | Starting material. |
| Rhodium Catalyst Complex | > 500 | D₂ (<< D₁) | Large catalyst complex, diffuses much slower. |
| Catalyst-Aldehyde Intermediate | > 674 | D₃ (< D₂) | Larger than the catalyst alone, diffuses slowest. |
| 2-Methyl-2-phenylcyclopentanone | 174.24 | D₄ (≈ D₁) | Product has the same mass but is more compact, may diffuse slightly faster. |
2D NMR and Dynamic NMR for Mechanistic Insights
X-ray Crystallography of Chiral Derivatives and Intermediates
Single-crystal X-ray crystallography is the definitive method for determining the complete three-dimensional structure of a molecule, including its relative and absolute stereochemistry. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are oils or liquids at room temperature, such as this compound.
A common and effective strategy to overcome this limitation is to convert the chiral liquid into a solid, crystalline derivative. This is achieved by reacting the aldehyde with a suitable reagent to form a product that crystallizes readily. For this compound, potential crystalline derivatives include:
Thiosemicarbazones or semicarbazones: Formed by reaction with thiosemicarbazide (B42300) or semicarbazide, respectively. These derivatives often have higher melting points and are more likely to crystallize.
Products of stereospecific reactions: If the aldehyde is subjected to a reaction that yields a solid, crystalline product (e.g., a Diels-Alder adduct or a lactone formed after oxidation and cyclization), the stereochemistry of that product can be determined. core.ac.uk If the reaction mechanism and its stereochemical course are well-understood, the absolute configuration of the starting aldehyde can be inferred.
Once a suitable crystal is obtained, X-ray diffraction analysis provides precise atomic coordinates. The absolute configuration can be determined through the analysis of anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer model confirms the assignment.
| Parameter | Description | Hypothetical Data for a Thiosemicarbazone Derivative of (S)-2-Methyl-2-phenylpent-4-enal |
| Chemical Formula | C₁₃H₁₇N₃S | Molecular formula of the derivative. |
| Crystal System | Orthorhombic | The crystal lattice system. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 14.3 Å | Dimensions of the unit cell. |
| Flack Parameter | 0.02(5) | A value near zero confirms the assigned (S) absolute configuration. |
Future Directions and Emerging Research Avenues for α Quaternary Aldehydes
Flow Chemistry and Continuous Processing for Scalable Asymmetric Synthesis
The transition from traditional batch synthesis to continuous flow processes marks a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. acs.org For the asymmetric synthesis of α-quaternary aldehydes, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high enantioselectivity. frontiersin.orgnih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Asymmetric Aldehyde Synthesis
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Challenging, often requires re-optimization | More straightforward, linear scalability |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to smaller reaction volumes and better heat transfer |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Efficiency | Can be lower due to workup and purification steps | Higher efficiency with potential for integrated workup and purification |
| Catalyst Handling | Homogeneous catalysts can be difficult to recover | Immobilized catalysts are easily retained and reused |
Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by accelerating reaction discovery and optimization. rsc.orgmdpi.com These technologies can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, significantly reducing the time and resources required for experimental work. vapourtec.com
Retrosynthetic Analysis: AI models can propose novel and efficient synthetic routes to complex molecules like 2-Methyl-2-phenylpent-4-enal. rsc.org
Catalyst Design: AI can assist in the design of new catalysts with enhanced activity and selectivity for the asymmetric synthesis of these aldehydes. rsc.org
Reaction Optimization: ML algorithms, such as Bayesian optimization, can systematically explore the vast parameter space of a chemical reaction to identify the optimal conditions for yield and enantioselectivity with a minimal number of experiments. vapourtec.com
A recent study demonstrated the use of a large language model (LLM)-based framework for the end-to-end development of a chemical synthesis, including literature searching, reaction screening, and optimization. nih.gov This approach could be applied to the synthesis of this compound to rapidly identify optimal catalysts, solvents, and reaction temperatures.
Photo- and Electrochemistry in Sustainable Transformations
Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often avoiding the need for harsh reagents and reducing waste. digitellinc.comrsc.org These techniques utilize light or electricity, respectively, to drive chemical reactions and can provide unique reactivity and selectivity. nih.govresearchgate.net
Photochemistry: The use of light to initiate organic transformations has gained significant traction. nih.govresearchgate.net Aldehydes themselves can act as photoinitiators in certain reactions. nih.govresearchgate.net For the synthesis of α-quaternary aldehydes, photochemical methods could be developed to create the key carbon-carbon bond. For example, a photocatalytic approach could enable the coupling of a radical generated from an alkene with an enamine derived from an aldehyde. The synthesis of α-chiral bicyclo[1.1.1]pentanes has been achieved through a combination of organophotoredox and hydrogen atom transfer catalysis, highlighting the potential of these methods for creating complex quaternary centers. hepatochem.com
Electrochemistry: Electrochemical synthesis provides a powerful tool for performing redox reactions without the need for stoichiometric chemical oxidants or reductants. rsc.org The asymmetric α-alkylation of aldehydes has been achieved using electro-organocatalysis, where an enamine intermediate is oxidized at the anode to form a radical cation that then reacts with a nucleophile. researchgate.netbeilstein-journals.org This methodology could be adapted for the synthesis of this compound by coupling an electrochemically generated enamine of 2-phenylpropanal (B145474) with an allyl source.
Table 2: Emerging Sustainable Synthesis Methods
| Method | Principle | Potential Application for α-Quaternary Aldehydes |
| Photochemistry | Uses light to initiate and drive chemical reactions. nih.govresearchgate.net | Asymmetric radical additions to enamines or enolates. |
| Electrochemistry | Uses electricity to perform redox reactions. rsc.org | Enantioselective α-functionalization of aldehydes via anodic oxidation. beilstein-journals.org |
Expanding the Scope of Biocatalysis for Complex Aldehyde Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov The development of enzymes for the synthesis of complex aldehydes, including those with quaternary stereocenters, is a rapidly advancing field. nih.govsciepublish.com
While the direct biocatalytic synthesis of this compound may not be established, enzymes like transketolases and aldolases have shown promise in forming carbon-carbon bonds with high stereocontrol. csic.esucl.ac.uk Protein engineering and directed evolution can be used to tailor the substrate specificity and catalytic activity of these enzymes to accept non-natural substrates, potentially enabling the synthesis of a wide range of α-quaternary aldehydes. csic.es For instance, a 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) from E. coli and its variants have been used for the aldol (B89426) addition of 3,3-disubstituted 2-oxoacids to aldehydes, creating quaternary carbon centers. csic.es
Supramolecular Approaches to Stereocontrol and Catalysis
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful strategy for controlling stereochemistry and catalysis. mdpi.comnih.govbeilstein-journals.org By creating well-defined, confined environments, supramolecular catalysts can mimic the active sites of enzymes, leading to high levels of selectivity. nih.govbeilstein-journals.orgnih.gov
In the context of α-quaternary aldehyde synthesis, supramolecular organocatalysts, such as chiral (thio)urea derivatives, have been shown to be effective in promoting enantioselective aldol-type reactions through hydrogen bonding interactions. mdpi.com These catalysts can activate the aldehyde substrate and control the facial selectivity of the incoming nucleophile. The development of macrocyclic hosts and self-assembled capsules as nanoreactors can further enhance selectivity by pre-organizing the reactants and stabilizing the transition state. nih.govresearchgate.net This approach could be applied to the asymmetric allylation of 2-phenylpropanal to afford this compound with high enantiomeric excess.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Methyl-2-phenylpent-4-enal, and how is purity validated?
- Answer: The compound is synthesized via the reaction of 2-phenylpropanal with allyl acetate under conditions outlined in a general procedure (e.g., temperature, solvent system). Reaction progress is monitored using thin-layer chromatography (TLC) with a reported Rf value of 0.43 (hexanes/EtOAc = 5:1). Purification via column chromatography ensures isolation of the product. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with key MS fragments at m/z 124 (21%), 96 (41%), and 67 (100%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer: ¹H and ¹³C NMR are essential for identifying olefinic protons (C=C) and the aldehyde proton (CHO). Infrared (IR) spectroscopy detects carbonyl stretching vibrations (~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns. Cross-referencing spectral data with literature values ensures structural accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound in allylation reactions?
- Answer: The reaction likely proceeds via nucleophilic addition of allyl acetate to the aldehyde group of 2-phenylpropanal, followed by β-elimination to form the α,β-unsaturated aldehyde. Reaction efficiency depends on solvent polarity, temperature, and potential catalysis (e.g., Lewis acids). Kinetic studies and intermediate trapping (e.g., using deuterated solvents) can validate the proposed mechanism .
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
- Answer: High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous signals. Reproducing synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) minimizes experimental variability. Comparative analysis with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) may resolve structural uncertainties .
Q. What strategies optimize enantioselective synthesis of this compound?
- Answer: Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry during allylation or aldol reactions. Screening catalyst libraries and adjusting reaction parameters (e.g., solvent, temperature) improves enantiomeric excess (ee). Chiral HPLC or circular dichroism (CD) spectroscopy quantifies stereochemical outcomes .
Methodological Considerations
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Experimental Design:
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Data Contradiction Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
